5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is a deuterated derivative of 5-hydroxymethyl-N-phenyl-2-1H-pyridone, which is an important compound in pharmaceutical research. The presence of deuterium isotopes enhances the compound's stability and can improve its pharmacokinetic properties. This compound is classified as a stable isotope-labeled metabolite, primarily utilized in scientific research and analytical applications.
The compound is cataloged under various identifiers, including the CAS number 1020719-52-1 and the molecular formula C12H6D5NO2. Its molecular weight is approximately 206.25 g/mol . It falls under the category of stable isotope-labeled compounds, which are essential for tracing studies in pharmacokinetics and metabolism .
The synthesis of 5-hydroxymethyl-N-phenyl-2-1H-pyridone-d5 typically involves several steps, often starting from readily available precursors such as phenylpyridones. The introduction of deuterium is usually achieved through methods like deuteration reactions involving deuterated solvents or reagents. For example, using deuterated formic acid or other deuterated reagents can facilitate the incorporation of deuterium into the molecular structure during the synthesis process .
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 can participate in various chemical reactions typical for pyridones, such as:
These reactions are essential for synthesizing analogs or exploring its reactivity in medicinal chemistry .
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 finds applications primarily in:
The use of stable isotope-labeled compounds like this one enhances the reliability of data obtained from complex biological matrices, making it invaluable in drug development and toxicology research .
The 2-pyridone scaffold is a privileged heterocyclic structure in drug design due to its favorable physicochemical properties and versatile bioactivity. Characterized by a six-membered ring containing nitrogen at position 1 and a ketone at position 2, it serves as a bioisostere for amides, phenols, and other nitrogen heterocycles, enabling tailored interactions with biological targets [1]. This scaffold exhibits dual hydrogen-bonding capability—acting as both a hydrogen bond donor (N-H) and acceptor (C=O)—which facilitates binding to enzyme active sites and receptor domains. For example, in kinase inhibitors, the pyridone ring forms critical hydrogen bonds with hinge regions, enhancing target affinity and selectivity [1].
Structurally, pyridone derivatives permit extensive substitution at five positions (C3–C6 and N1), allowing medicinal chemists to optimize properties like solubility, lipophilicity, and metabolic stability. This versatility is evident in FDA-approved drugs:
The synthesis of pyridone derivatives typically involves condensation reactions or functionalization of preformed pyridine/pyridone rings. For 5-hydroxymethyl-N-phenyl-2-1H-pyridone (the protiated precursor of the deuterated analog), key routes include:
Table 1: Key Deuterated Pyridone Derivatives in Pharmaceutical Research
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Primary Application |
---|---|---|---|---|
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 | C₁₂H₆D₅NO₂ | 206.25 | 887406-49-7 (base) | Metabolic tracer; Pirfenidone impurity studies |
Pirfenidone-d₅ | C₁₂H₆D₅NO | 190.25 | 1020719-62-3 | Quantitative bioanalysis |
5-Carboxy-N-phenyl-2-1H-pyridone-d₅ | C₁₂H₄D₅NO₃ | 220.24 | 1020719-24-7 | Oxidative metabolite studies |
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d₅ | C₁₂H₆D₅NO₂ | 206.25 | 1020719-53-2 | Enzyme inhibition assays |
Deuterated variants like those in Table 1 are essential reference standards for characterizing impurities in APIs. For instance, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is structurally identified as a potential oxidative metabolite or process-related impurity of pirfenidone, necessitating precise quantification during drug manufacturing [4] [7]. Its deuterated form enables unambiguous differentiation from the protiated species in mass spectrometry, ensuring accurate pharmacokinetic profiling.
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, exerts profound effects on drug behavior when incorporated at strategic molecular positions. The kinetic isotope effect (KIE) arises from the reduced zero-point energy of C–D bonds compared to C–H bonds, leading to higher dissociation energies (~1–5 kcal/mol) and slower cleavage rates by cytochrome P450 (CYP) enzymes [6] [9]. This attenuates oxidative metabolism, prolongs half-life (t₁/₂), and can reduce the formation of toxic metabolites. For example, deutetrabenazine’s OCD₃ groups exhibit a 3- to 9-fold longer half-life than tetrabenazine’s OCH₃ groups, minimizing dosing frequency for Huntington’s disease patients [6].
Beyond metabolic stabilization, deuterium enables mechanistic tracing in drug disposition studies. 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5’s phenyl-d₅ moiety provides a distinct mass shift (+5 Da) detectable via LC-MS/MS, allowing researchers to:
Synthetic approaches to deuterated pyridones emphasize regio- and stereoselective deuteration:
Table 2: Analytical Techniques for Characterizing Deuterated Pyridones
Technique | Deuteration Parameter Analyzed | Sensitivity | Isotopic Purity Threshold |
---|---|---|---|
Molecular Rotational Resonance (MRR) Spectroscopy | Moments of inertia; bond geometries | <0.1% isotopomer detection | >99% |
High-Resolution Mass Spectrometry (HRMS) | Exact mass; fragmentation patterns | ppm-level accuracy | >95% |
²H-NMR | Deuterium position; regioisomeric purity | ~1% abundance | >98% |
Isotope Ratio MS (IRMS) | δ²H values; site-specific D distribution | 0.01‰ precision | >99.5% |
Industrial adoption of deuterated building blocks is accelerating, driven by a CAGR of 7–9% in the North American market (2025–2030) [8]. Key growth drivers include:
For 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, applications extend to:
Table 3: Global Market Trends for Deuterated Pharmaceutical Building Blocks (2025)
Region | Market Size (USD Billion) | Growth Driver | Key Application |
---|---|---|---|
North America | $0.82 | R&D investment in targeted therapies | Oncology & CNS deuterated APIs |
Europe | $0.47 | Green chemistry initiatives | Metabolic tracer standards |
Asia-Pacific | $0.39 | Cost-efficient synthesis outsourcing | Generic deuterated drugs |
Rest of World | $0.15 | Rising chronic disease prevalence | NMR/LC-MS reference materials |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0